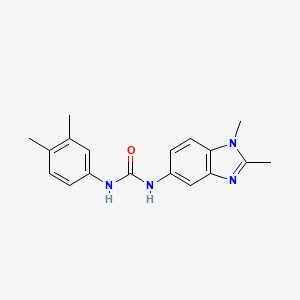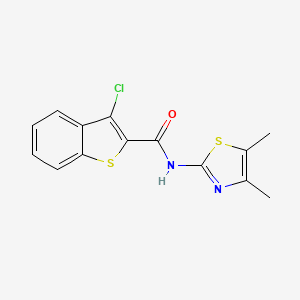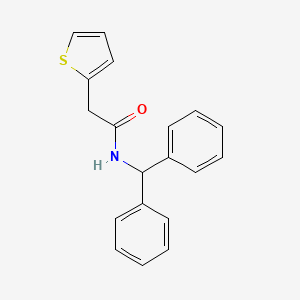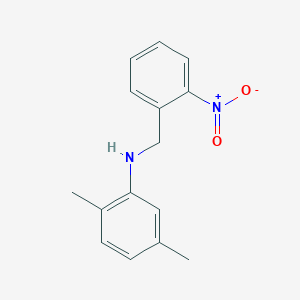
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, also known as DMU-212, is a novel compound that has been synthesized and studied extensively due to its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Mechanism of Action
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea. One area of research could focus on identifying the specific enzymes and pathways targeted by N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could provide insight into its mechanism of action. Another area of research could involve the development of more efficient synthesis methods for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could increase its availability for further study and potential therapeutic use. Additionally, further studies could be conducted to investigate the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Synthesis Methods
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea can be synthesized using a multistep process that involves the condensation of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3,4-dimethylphenyl isocyanate, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea in its pure form.
Scientific Research Applications
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential as a therapeutic agent due to its various biological activities. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been shown to possess anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-5-6-14(9-12(11)2)20-18(23)21-15-7-8-17-16(10-15)19-13(3)22(17)4/h5-10H,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFPBTYUNJAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)




![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)